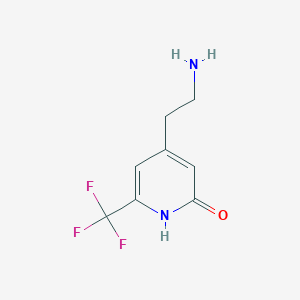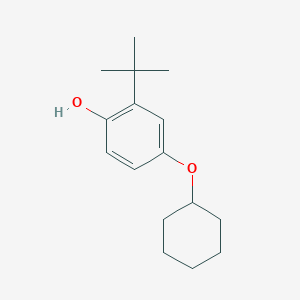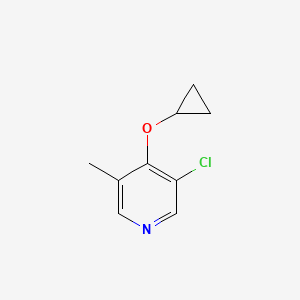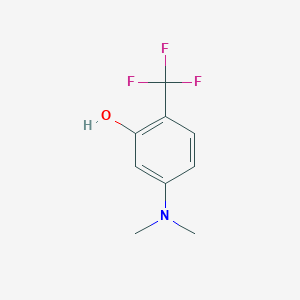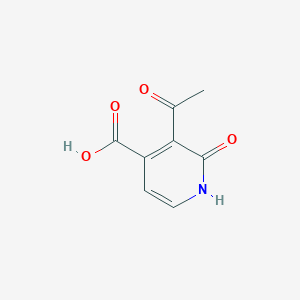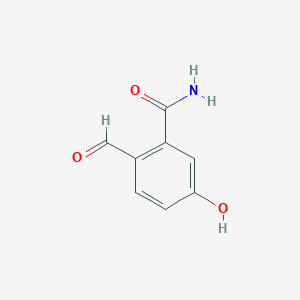
2-Formyl-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Formyl-5-hydroxybenzamide involves the oxidation of labetalol hydrochloride. The process typically includes the following steps :
Neutralization: A solution of labetalol hydrochloride is neutralized with sodium bicarbonate.
Oxidation: Sodium periodate is added dropwise to the solution at room temperature, resulting in a pale pink solution.
Acidification: The solution is acidified with concentrated hydrochloric acid, leading to the formation of a white precipitate.
Recrystallization: The precipitate is filtered and recrystallized from boiling water to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-carboxybenzamide.
Reduction: 2-Hydroxy-5-hydroxymethylbenzamide.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
2-Formyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-hydroxybenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylsalicylamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Salicylamide-4-carboxaldehyde: Another derivative with distinct properties due to the position of the formyl group.
Uniqueness
2-Formyl-5-hydroxybenzamide is unique due to the presence of both formyl and hydroxy groups on the benzamide ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-formyl-5-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c9-8(12)7-3-6(11)2-1-5(7)4-10/h1-4,11H,(H2,9,12) |
InChI Key |
VJFZYZJOCDIMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


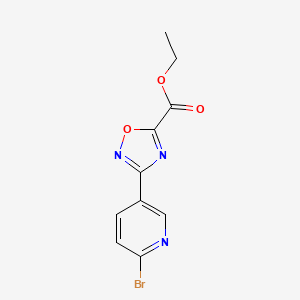

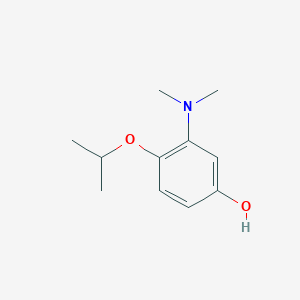
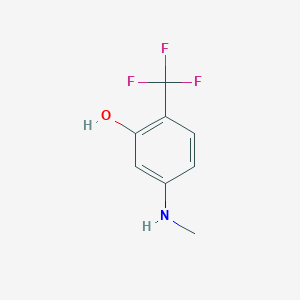

![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)

